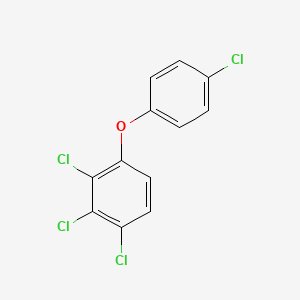

2,3,4,4'-Tetrachlorodiphenyl ether

Beschreibung

Contextual Significance of Polychlorinated Diphenyl Ethers in Environmental Science

Polychlorinated diphenyl ethers (PCDEs) are a class of synthetic halogenated aromatic compounds that have become a subject of widespread concern due to their potential environmental risks to both humans and ecosystems. nih.govnih.gov These compounds were historically used in a variety of industrial applications, including as flame retardants, hydraulic fluids, electrical insulators, lubricants, and plasticizers. nih.govencyclopedia.pub PCDEs can also be formed as byproducts during the synthesis of chlorophenols and through the incineration of municipal waste. nih.govencyclopedia.pub

The environmental significance of PCDEs lies in their persistence, ability for long-range transport, and their tendency to bioaccumulate and biomagnify in food chains, a behavior comparable to that of the well-studied polychlorinated biphenyls (PCBs). nih.govnih.gov Studies have demonstrated the widespread presence of PCDEs in various environmental compartments and in organisms from both marine and freshwater environments. nih.govnih.govencyclopedia.pub For instance, certain PCDE congeners have been identified as dominant in fish, and total PCDE levels have been detected in cod liver oils from the North Atlantic. encyclopedia.pub The transformation of PCDEs in the environment can also lead to the formation of other pollutants, such as hydroxylated and methoxylated PCDEs, and even the highly toxic polychlorinated dibenzo-p-dioxins and furans. nih.govnih.gov

Historical Perspective of Research on Related Halogenated Aromatic Compounds

The investigation into PCDEs is built upon a long history of research into other halogenated aromatic compounds, which has provided a critical framework for understanding their environmental behavior and potential toxicity.

Polychlorinated Biphenyls (PCBs): Research on PCBs dates back to the 1930s, when their harmful effects on factory workers were first documented. nih.gov By the 1940s, studies confirmed their toxicity in animals, noting liver damage as a primary effect. nih.gov The global nature of PCB pollution became evident in the late 1960s when they were detected in wildlife and humans far from production sites. nih.gov Despite their production being banned in many countries in the 1970s, PCBs persist in the environment and continue to be a focus of research and regulatory action due to their probable human carcinogenicity. nih.govwikipedia.orgwordpress.com

Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs): Often referred to collectively as "dioxins," these compounds were never intentionally produced but are byproducts of industrial processes and combustion. acs.org The discovery of their presence in the fly ash of an industrial heating facility in 1977 was a significant turning point in understanding their sources. acs.org Historical analysis of lake sediments has shown that the atmospheric deposition of dioxins and furans increased with the rise of the organochlorine-based chemical industry after World War II. acs.org Research has established that some of these compounds are highly toxic and are considered human carcinogens. acs.orgwikipedia.org

The extensive body of research on PCBs, PCDDs, and PCDFs has been instrumental in shaping the scientific approach to studying newer persistent organic pollutants like 2,3,4,4'-Tetrachlorodiphenyl ether.

Scope and Research Objectives for this compound Investigations

Investigations into this compound are guided by a set of specific research objectives aimed at fully characterizing its environmental profile. A primary objective is to understand its sources, pathways of environmental entry, and its ultimate fate. This includes studying its formation as a potential byproduct in industrial processes and its release from various sources.

Another key research area is its environmental behavior, including its partitioning between air, water, soil, and sediment. Understanding its potential for long-range atmospheric transport is crucial for assessing its global distribution. Furthermore, a significant focus is placed on its bioaccumulation and biomagnification potential within food webs.

Toxicological studies are also a critical component of the research, aiming to determine the potential adverse effects of this compound on various organisms. This involves investigating its mechanisms of toxicity and comparing them to those of well-characterized compounds like PCBs and dioxins. The development of sensitive and specific analytical methods for its detection and quantification in complex environmental matrices is an ongoing and essential research objective.

Ultimately, the overarching goal of these investigations is to provide the scientific basis for risk assessment and to inform any necessary regulatory actions to protect human health and the environment. The limited availability of toxicological data for many PCDE congeners, including this compound, highlights the need for continued research in this area. encyclopedia.pub

Structure

3D Structure

Eigenschaften

CAS-Nummer |

65075-01-6 |

|---|---|

Molekularformel |

C12H6Cl4O |

Molekulargewicht |

308.0 g/mol |

IUPAC-Name |

1,2,3-trichloro-4-(4-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H |

InChI-Schlüssel |

ZPOBHUZRVVTGKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Environmental Occurrence and Distribution Research

Identification of Formation Pathways of 2,3,4,4'-Tetrachlorodiphenyl Ether

The presence of this compound in the environment is not due to its direct commercial production but rather its unintentional formation through several key industrial and thermal processes.

Polychlorinated diphenyl ethers (PCDEs), including the 2,3,4,4'-tetrachloro congener, are recognized as byproducts generated during the synthesis of commercial chlorophenols, which are important intermediates in the chemical industry nih.gov. Chlorophenols are a group of chemicals used as pesticides and as preservatives for materials like leather and textiles afirm-group.com. During the manufacturing process of specific chlorophenols, such as 2,3,4,6-tetrachlorophenol and various trichlorophenols, conditions can facilitate the condensation of chlorophenol molecules or their precursors, leading to the formation of PCDEs as impurities nih.gov. For instance, PCDEs have been detected as contaminants in commercial chlorophenol products, with concentrations in some cases reaching levels of several hundred micrograms per kilogram nih.gov. The specific isomer this compound can be formed when the appropriate chlorinated phenol precursors are present under reactive conditions.

Incineration of municipal and industrial waste is a significant source of PCDEs nih.gov. These compounds are not typically present in the waste itself but are formed during the combustion process. Incomplete combustion of chlorinated organic materials can produce precursor molecules like chlorobenzenes and chlorophenols. These precursors can then undergo condensation reactions to form PCDEs in the post-combustion zones of incinerators, particularly on the surface of fly ash particles at temperatures below 450 °C nih.gov. Studies of fly ash from municipal waste incinerators have confirmed the presence of a range of PCDE congeners nih.gov. For example, total PCDE concentrations in fly ash from Finnish municipal waste incineration plants have been measured in the range of 0.1 to 3.8 µg/kg nih.gov. While specific concentrations for the 2,3,4,4'-tetrachloro isomer are not always detailed, its formation is a probable outcome of the complex chemical reactions occurring during the thermal treatment of chlorine-containing waste.

The fundamental chemical pathway for the formation of this compound from precursor compounds is a type of reaction known as the Ullmann condensation wikipedia.orgorganic-chemistry.orgresearchgate.net. This copper-catalyzed reaction is a primary method for synthesizing diaryl ethers wikipedia.orgorganic-chemistry.orgresearchgate.net. In the context of unintentional formation, this reaction can occur between a chlorinated phenol (acting as the nucleophile in its phenoxide form) and a chlorinated benzene (the aryl halide) wikipedia.org.

For the specific formation of this compound, a plausible pathway involves the reaction of a precursor like 2,3,4-trichlorophenol with 4-chlorobenzene, or 4-chlorophenol with 1,2,3-trichlorobenzene, in the presence of a copper catalyst and at elevated temperatures wikipedia.orgnih.gov. Such conditions can exist in various industrial thermal processes and waste incinerators, facilitating the synthesis of this compound from its chemical precursors.

Global and Regional Environmental Levels and Trends

Once formed, this compound enters the environment and, due to its chemical properties, can be transported over long distances and distributed across various environmental media.

Similar to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), this compound is expected to exhibit long-range atmospheric transport wa.gov. Its semi-volatility allows it to partition between the gas phase and atmospheric particles, facilitating its dispersal from source regions to remote areas. While specific atmospheric monitoring data for the this compound congener is scarce, data from related compounds provide insight into its likely behavior. For instance, atmospheric concentrations of various POPs measured globally are typically in the range of picograms to nanograms per cubic meter (pg/m³ to ng/m³) nih.gov. The presence of these compounds in remote regions like the Arctic confirms that the atmosphere is a key pathway for their global distribution nih.gov.

Atmospheric Concentrations of Selected Persistent Organic Pollutants (POPs) Note: Data for this compound is not widely available. The following table presents typical concentration ranges for related compounds to provide context for likely atmospheric levels.

| Compound Class | Location Type | Typical Concentration Range (pg/m³) |

| PCBs | Urban | 100 - 1000 |

| PCBs | Rural | 10 - 100 |

| PCBs | Remote | < 10 |

| PBDEs | Urban | 5 - 340 |

| PBDEs | Rural/Remote | < 1 - 50 |

| HCB | Global Average | > 100 |

In aquatic environments, the hydrophobic nature of this compound dictates its distribution. It has low solubility in water and a strong tendency to adsorb to organic matter. Consequently, the highest concentrations are expected to be found in sediments and aquatic organisms rather than in the water column.

Water: Due to its hydrophobicity, concentrations in the dissolved phase of water are generally low. However, it can be transported in water systems while bound to suspended particulate matter.

Sediment: Sediments act as a major sink and long-term reservoir for hydrophobic compounds like PCDEs nih.govnih.gov. Over time, contaminants from the water column settle and accumulate in the bottom sediments of rivers, lakes, and oceans. Studies on related compounds have shown sediment concentrations can vary widely, from low ng/g levels in background areas to µg/g or even mg/g levels at highly contaminated sites nih.govuiowa.edunih.gov. For example, total PBDE concentrations in sediments of the Saginaw River watershed have been reported as high as 49 ng/g dry weight nih.gov.

Biota: this compound is expected to bioaccumulate in aquatic organisms nih.govresearchgate.net. Its lipophilic ("fat-loving") nature causes it to be stored in the fatty tissues of fish, invertebrates, and other aquatic life wa.govnih.gov. As a result, concentrations of the compound can increase at successively higher trophic levels of the food web, a process known as biomagnification. While specific bioaccumulation data for this PCDE congener is limited, studies on PCBs and PBDEs in fish show concentrations ranging from low ng/g to µg/g on a lipid weight basis, depending on the species and the contamination level of the environment nih.gov.

Concentrations of Selected POPs in Aquatic Systems Note: Data for this compound is not widely available. The following table presents typical concentration ranges for related compounds in various aquatic compartments to illustrate expected distribution.

| Compound Class | Matrix | Location/Study Area | Concentration Range |

| PCBs (Total) | Sediment | Lake Eymir, Turkey | 1.09 - 2.33 ng/g dw |

| PCBs (Total) | Sediment | Contaminated Lagoon, USA | 6,340 - 12,700,000 ng/g dw |

| PBDEs (Total) | Sediment | Saginaw River, USA | up to 49 ng/g dw |

| PCBs (Total) | Fish (Carp) | Lake Chapala, Mexico | 1.06 - 6.07 ng/g dw |

| PBDEs (Total) | Fish (Carp) | Lake Chapala, Mexico | 0 - 0.31 ng/g dw |

Terrestrial System Distribution (Soil, Vegetation)

Polychlorinated diphenyl ethers, as a class of compounds, have been detected in soil at concentrations ranging from less than 38 to 6800 nanograms per gram of dry weight (ng/g dw) nih.gov. However, specific data for the this compound congener within this broad range are limited in publicly available scientific literature.

Interactive Table: General Distribution of Polychlorinated Diphenyl Ethers (PCDEs) in Terrestrial Systems

| Environmental Matrix | Concentration Range (ng/g dw) | Notes |

| Soil | <38 - 6800 nih.gov | Represents the total concentration of all PCDE congeners. Specific data for this compound is not detailed. |

| Vegetation | Data not available | The potential for uptake exists based on studies of structurally similar compounds like PCBs. |

Spatial and Temporal Variability in Environmental Presence

The environmental distribution of persistent organic pollutants like this compound is not uniform, exhibiting significant spatial and temporal variations.

Spatial Variability: The concentration of such compounds is typically higher near industrial areas, waste incineration sites, and other point sources of pollution. Long-range atmospheric transport can also lead to their deposition in remote areas, far from their original sources. For instance, studies on PCBs have revealed that their spatial distribution in soils can be influenced by local emission sources, with higher concentrations found in industrial and urban areas compared to rural or background locations. It is plausible that this compound follows a similar pattern, with "hotspots" of contamination in industrialized regions.

Temporal Variability: The temporal trends of many persistent organic pollutants have shown a decline in environmental concentrations in regions where their production and use have been banned or restricted. For example, a decreasing trend has been observed for total PCBs in various environmental matrices over the past few decades. Conversely, for some other halogenated compounds like polybrominated diphenyl ethers (PBDEs), concentrations have shown an increasing trend in certain periods, reflecting their more recent and widespread use as flame retardants. Given the historical context of PCDE production and release, it is anticipated that the environmental levels of this compound may have followed a trend of initial increase, followed by a gradual decrease in areas with implemented regulations. However, without specific long-term monitoring data for this particular congener, its precise temporal trend remains an area for further investigation.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the environmental fate and transformation of the exact chemical compound This compound .

While extensive research has been conducted on related classes of compounds, such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other congeners of polychlorinated diphenyl ethers (PCDEs), the findings for these molecules cannot be accurately extrapolated to this compound due to differences in chemical structure, including the number and position of chlorine atoms and the nature of the aromatic linkage (biphenyl vs. diphenyl ether).

The user's request for an article focusing solely on this compound and strictly adhering to a detailed outline on its biotransformation cannot be fulfilled with scientific accuracy at this time. Generating content for the specified outline would require presenting data from other, distinct chemical compounds, which would be scientifically inappropriate and violate the explicit instructions provided.

Therefore, the requested article cannot be generated. Further research and specific studies on the biotransformation and phytoremediation of this compound are needed before a scientifically sound and detailed article on this specific subject can be written.

Environmental Fate and Transformation Research

Biotransformation Pathways of 2,3,4,4'-Tetrachlorodiphenyl Ether

Plant Metabolism and Phytoremediation Research

Metabolite Identification in Plant Matrices

Specific studies identifying the metabolites of this compound in any plant species are not available in the reviewed literature.

Enzymatic Biotransformation Processes in Plantae

Research detailing the specific enzymatic processes involved in the biotransformation of this compound within plants is not available.

Abiotic Degradation Processes

Photochemical Degradation Pathways and Kinetics

No studies detailing the photochemical degradation of this compound were found. General information indicates that polychlorinated diphenyl ethers can undergo photolysis, but specific pathways and kinetic data for this congener are unavailable. mdpi.com

There is no available research on the direct photolysis mechanisms of this compound.

There is no available research on the indirect photodegradation of this compound, including its reaction with hydroxyl radicals.

Thermal Degradation and Pyrolysis Studies

No studies on the thermal degradation or pyrolysis of this compound were found in the scientific literature.

Hydrolytic Stability Investigations

Investigations into the hydrolytic stability of this compound are crucial for understanding its persistence in aqueous environments. Hydrolysis is a key abiotic degradation pathway for many organic compounds, involving the cleavage of chemical bonds by reaction with water. The rate of hydrolysis can be significantly influenced by environmental factors such as pH and temperature.

The presence of four chlorine atoms on the phenyl rings of this compound is expected to further influence its hydrolytic stability. The electron-withdrawing nature of chlorine atoms can affect the electron density at the ether linkage, potentially making it even less susceptible to nucleophilic attack by water. Consequently, significant hydrolysis of this compound under typical environmental pH (5-9) and temperature conditions is anticipated to be a very slow process.

While specific degradation products from the hydrolysis of this compound have not been experimentally identified due to the compound's high stability, cleavage of the ether bond would theoretically result in the formation of chlorinated phenols. For instance, the hydrolysis of the parent compound, diphenyl ether, can yield phenol, although this typically requires harsh reaction conditions. wikipedia.org

Given the lack of empirical data, Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the environmental fate properties of persistent organic pollutants like polychlorinated diphenyl ethers. nih.govresearchgate.net These computational models use the molecular structure of a compound to predict its physicochemical properties, including its potential for hydrolysis.

To illustrate the type of data that would be generated from experimental hydrolytic stability studies, the following interactive table presents hypothetical findings. The values are for illustrative purposes only and are based on the expected high stability of the compound.

Interactive Data Table: Hypothetical Hydrolytic Half-life of this compound

| pH | Temperature (°C) | Half-life (t½) | Degradation Products |

| 5 (Acidic) | 25 | > 2 years | Not readily formed |

| 7 (Neutral) | 25 | > 2 years | Not readily formed |

| 9 (Alkaline) | 25 | > 1 year | Potentially chlorinated phenols (very slow formation) |

| 7 (Neutral) | 50 | > 1 year | Potentially chlorinated phenols (very slow formation) |

Note: The data in this table is hypothetical and intended to illustrate the expected high hydrolytic stability of this compound. Actual experimental values are not available in the reviewed literature.

Environmental Transport and Bioaccumulation Research

Atmospheric Transport and Deposition Modeling

The atmosphere serves as a primary pathway for the global distribution of persistent organic pollutants like 2,3,4,4'-tetrachlorodiphenyl ether. Understanding its behavior in the air is crucial for predicting its environmental reach.

Gas-Particle Partitioning Dynamics

The distribution of a chemical between the gas phase and particulate matter in the atmosphere, known as gas-particle partitioning, is a critical factor in its transport and fate. This partitioning is influenced by the chemical's volatility and the characteristics of the atmospheric particles. nih.gov For semivolatile organic compounds (SVOCs), this process dictates their mobility and deposition. nih.govaaqr.org The gas-particle partitioning coefficient (Kp) quantifies this distribution. aaqr.org

The partitioning process can occur through two main mechanisms: absorption, where the compound dissolves into the bulk of the aerosol particle, and adsorption, where it attaches to the particle's surface. aaqr.org Environmental conditions such as temperature and relative humidity (RH) significantly modulate these processes. aaqr.orgrsc.org For instance, the partitioning of some volatile organic compounds (VOCs) onto inorganic aerosol particles is more significant at lower RH levels, proceeding via adsorption. aaqr.org At higher RH, absorption into the aqueous phase of the aerosol becomes more relevant. aaqr.org The composition of the aerosol, whether organic or inorganic, also plays a key role. aaqr.orgresearchgate.net

Long-Range Atmospheric Transport Potentials

The ability of a chemical to travel long distances through the atmosphere is known as its long-range transport potential (LRTP). This is a key characteristic of many persistent organic pollutants (POPs), enabling them to reach remote areas far from their original sources. nih.govenvirocomp.com Atmospheric transport is considered a primary mode of global distribution for many organic chemicals, including those with relatively low vapor pressures. envirocomp.com This transport often involves cycles of deposition (both wet and dry) and subsequent re-volatilization, driven by atmospheric heat fluxes. envirocomp.com

Models are essential tools for understanding and predicting the LRTP of chemicals. nih.gov These can range from generic multimedia box models to more complex, spatially resolved atmospheric transport models. nih.gov An important metric in these models is the atmospheric residence time, which is the time it takes for 50% of the pollutant's mass in the atmospheric boundary layer to be removed. envirocomp.com For example, a substance with an atmospheric residence time of 24 hours can be transported over 400 kilometers by an average wind. envirocomp.com The accuracy of these models is crucial for international regulations like the Stockholm Convention, which aim to control the release and spread of POPs. nih.gov

Aquatic and Sediment Transport Dynamics

Once deposited from the atmosphere or directly released into water bodies, this compound undergoes further transport and partitioning within aquatic environments.

Sediment-Water Partitioning and Sorption Mechanisms

In aquatic systems, nonpolar organic compounds tend to partition from the water column to the organic matter present in sediments. mit.edu This process, known as sorption, is a key factor controlling the compound's concentration in the water and its bioavailability to organisms. mit.edumdpi.com The equilibrium partitioning (EqP) theory is often used to describe this distribution, where at equilibrium, the concentration in one phase can be predicted from the other using a partition coefficient. clu-in.org The organic carbon-normalized sediment-water partition coefficient (Koc) is a critical parameter in this regard. mit.educlu-in.org

Sorption mechanisms in sediments are complex and can include:

Adsorption: The accumulation of the chemical at the surface of sediment particles. nih.gov

Absorption: The diffusion of the chemical into the three-dimensional matrix of the sediment's organic matter.

Specific Interactions: For some compounds, interactions like π-π bonding with aromatic sheets in mature organic matter can influence sorption. nih.gov

The properties of both the chemical and the sediment, such as the amount and nature of organic matter, influence the extent of partitioning. nih.govnih.gov For instance, the aeration of anoxic (oxygen-depleted) porewater can increase the partitioning of some hydrophobic organic chemicals to dissolved organic matter. oakland.edu

Diffusion and Advection Processes in Aquatic Systems

The movement of this compound within aquatic systems is governed by two primary transport processes: diffusion and advection. fiveable.me

Diffusion is the movement of a substance from an area of higher concentration to one of lower concentration due to random molecular motion. fiveable.me This process is particularly significant in slow-moving or stagnant waters. fiveable.me

Advection is the transport of a substance by the bulk movement of the fluid, such as in a river current. fiveable.me Advection is the dominant process for long-distance transport in flowing water bodies. fiveable.meaimsciences.org

The interplay of these processes, along with dispersion (spreading due to velocity variations), determines the spread and concentration of the chemical over time and space. fiveable.me Mathematical models are used to describe this transport, taking into account factors like flow velocity and turbulence. fiveable.me

Bioaccumulation and Biomagnification Mechanisms in Environmental Food Webs

The persistence and lipophilicity (fat-solubility) of this compound make it susceptible to accumulation in living organisms.

Bioaccumulation is the process where the concentration of a substance builds up in an individual organism over time, often because the substance is absorbed at a rate faster than it is lost. cimi.org This occurs within a single trophic level. bioninja.com.au

Biomagnification , also known as bioamplification, is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgbioninja.com.auwikipedia.org This happens because the substance is transferred from one trophic level to the next through consumption. cimi.org

Several factors contribute to the biomagnification potential of a chemical:

Persistence: The substance resists degradation in the environment. wikipedia.org

Lipophilicity: The substance is highly soluble in fats and lipids, leading to its storage in the fatty tissues of organisms. bioninja.com.auwikipedia.org

Low Rate of Metabolism and Excretion: The organism cannot easily break down or eliminate the substance. wikipedia.org

For hydrophobic organic compounds, the octanol-water partition coefficient (Kow) is often used as an indicator of bioaccumulation potential. psu.eduresearchgate.net However, for air-breathing animals, the octanol-air partition coefficient (Koa) is also a critical factor, as a high Koa can lead to slow respiratory elimination and thus biomagnification of even moderately hydrophobic substances. psu.eduresearchgate.net

Research on related compounds, such as polybrominated diphenyl ethers (PBDEs), has shown that they can bioaccumulate and biomagnify in aquatic food webs. nih.gov The degree of biomagnification can be influenced by the specific PBDE congener, the dietary habits of the organisms, and their metabolic capabilities. nih.gov

Uptake and Elimination Kinetics in Various Organisms

The processes of uptake and elimination of this compound are fundamental to determining its bioaccumulation potential in individual organisms. These kinetics are influenced by a variety of factors, including the species' physiology, the route of exposure (e.g., water, diet), and the physicochemical properties of the compound itself.

A key study investigated the bioaccumulation of 12 PCDE congeners in a simulated aquatic food chain consisting of the algae Scenedesmus obliquus, the water flea Daphnia magna, and the zebrafish Danio rerio. acs.orgresearchgate.netnih.gov This research provides valuable insights into the species-specific bioaccumulation of these compounds. The study determined the log-transformed bioaccumulation factors (BCFs) for the PCDE congeners, which indicate the extent to which a chemical is absorbed by an organism from the surrounding water. The BCF values for the group of PCDEs studied were found to be in the ranges of 2.94–3.77 L/kg wet weight (w.w.) for S. obliquus, 3.29–4.03 L/kg w.w. for D. magna, and 2.42–2.89 L/kg w.w. for D. rerio. acs.orgresearchgate.netnih.gov Generally, the BCF values for PCDEs were observed to increase with a greater number of chlorine atoms in the molecule, with the exception of the fully chlorinated CDE 209. acs.orgresearchgate.netnih.gov The positions of the chlorine atoms, particularly at the para and meta positions, were also found to be significant factors positively influencing the BCFs for congeners with the same number of chlorine substitutions. acs.orgresearchgate.netnih.gov

The following table summarizes the log-transformed BCF values for the group of 12 PCDE congeners in the studied organisms.

| Organism | Log-transformed BCF Range (L/kg w.w.) |

| Scenedesmus obliquus | 2.94–3.77 |

| Daphnia magna | 3.29–4.03 |

| Danio rerio | 2.42–2.89 |

Data from a study on 12 PCDE congeners. acs.orgresearchgate.netnih.gov

Trophic Transfer and Food Web Modeling Approaches

The transfer of this compound through the food web is a critical aspect of its environmental risk. Trophic transfer refers to the movement of a contaminant from one trophic level to the next as predators consume prey. This process can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain.

The same simulated aquatic food chain study involving S. obliquus, D. magna, and D. rerio also investigated the trophic transfer of PCDEs. acs.orgresearchgate.netnih.gov The researchers calculated lipid-normalized biomagnification factors (BMFs) to quantify the transfer of these compounds between trophic levels. The BMFs for the 12 PCDE congeners were found to be in the following ranges:

From S. obliquus to D. magna : 1.08–2.27

From D. magna to D. rerio : 0.81–1.64

For the entire food chain : 0.88–3.64

These results indicate that some PCDE congeners have BMFs comparable to those of well-known persistent organic pollutants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). acs.orgnih.gov A BMF greater than 1 suggests that biomagnification is occurring.

Food web models are valuable tools for predicting the fate of contaminants like this compound in more complex ecosystems. These models can incorporate various factors such as the organism's diet, lipid content, and metabolic capacity to simulate the distribution of the chemical throughout the food web. The findings from the simulated food chain study provide essential parameters that can be used to develop and refine such models for PCDEs.

The table below presents the range of lipid-normalized biomagnification factors for the group of 12 PCDE congeners in the studied food chain.

| Trophic Transfer Step | Lipid-Normalized BMF Range |

| S. obliquus to D. magna | 1.08–2.27 |

| D. magna to D. rerio | 0.81–1.64 |

| Whole Food Chain | 0.88–3.64 |

Congener-Specific Bioaccumulation Factor Derivations

The bioaccumulation of PCDEs is highly dependent on the specific congener, as the number and position of chlorine atoms on the diphenyl ether structure significantly influence the compound's properties. Therefore, deriving congener-specific bioaccumulation factors (BAFs) is essential for accurate risk assessment.

The research on the simulated aquatic food chain demonstrated this congener-specific behavior. acs.orgresearchgate.netnih.gov The log-transformed BCFs varied among the 12 congeners studied, with a general trend of increasing BCF with an increasing number of chlorine atoms. acs.orgresearchgate.netnih.gov This is consistent with the understanding that higher chlorination often leads to greater lipophilicity, which in turn promotes accumulation in the fatty tissues of organisms.

The study also highlighted the importance of the substitution pattern of the chlorine atoms. For congeners with the same number of chlorine atoms, those with chlorine at the para and meta positions showed higher BCFs. acs.orgresearchgate.netnih.gov This suggests that the stereochemistry of the molecule plays a crucial role in its bioaccumulation potential.

While the study provides a range of BCFs for the 12 PCDEs, the specific BCF for this compound within each organism would be a single value within the reported ranges. The derivation of such congener-specific BAFs from field or detailed laboratory studies is a critical step in understanding the environmental behavior of this compound. The research also successfully constructed quantitative structure-property relationship (QSPR) models to describe the relationship between the molecular structure of PCDEs and their BCFs, which can be a useful tool for predicting the bioaccumulation potential of other PCDE congeners for which experimental data is not available. acs.orgnih.gov

Comparative Environmental Behavior and Structure Activity Relationships

Comparison with Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs)

2,3,4,4'-Tetrachlorodiphenyl ether belongs to the class of polychlorinated diphenyl ethers (PCDEs), which share structural and physicochemical traits with two other major classes of persistent organic pollutants: polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). illinois.edu All three are man-made chemical groups that were used in various industrial and commercial applications, including as flame retardants. illinois.edu Their environmental behavior is largely dictated by these shared characteristics.

The fundamental structural similarity among these compounds is the presence of two halogenated phenyl rings. However, a key difference sets PCDEs and PBDEs apart from PCBs: the two phenyl rings in diphenyl ethers are joined by a flexible ether linkage (-O-), whereas in PCBs, they are connected by a direct carbon-carbon bond. nih.govnih.gov

This ether bond provides more rotational freedom. However, the presence of halogen atoms (chlorine or bromine) on the ortho positions (carbons 2, 2', 6, and 6') forces the phenyl rings to twist out of plane relative to each other. nih.gov This creates a non-planar, three-dimensional structure for most environmentally relevant congeners, including this compound. nih.govnih.gov

These structural properties result in significant physicochemical similarities:

Low Water Solubility: All three classes of compounds are hydrophobic.

High Lipophilicity: They are fat-soluble, which leads to their accumulation in the fatty tissues of organisms. epa.gov

Low Volatility: Their tendency to vaporize is generally low, although it varies with the degree of halogenation. epa.govepa.gov

These properties dictate their environmental partitioning. Due to their hydrophobicity, they bind strongly to organic matter in soil and sediment, which become major environmental sinks. epa.govnih.gov This reduces their mobility in aquatic systems but increases their potential for long-range atmospheric transport when adsorbed to airborne particulate matter. epa.govepa.gov

Table 1: Comparison of Structural and Physicochemical Properties

| Property | This compound (PCDE) | Polychlorinated Biphenyls (PCBs) | Polybrominated Diphenyl Ethers (PBDEs) |

| Core Structure | Two phenyl rings linked by an ether bond | Two phenyl rings linked by a C-C bond | Two phenyl rings linked by an ether bond |

| Halogen | Chlorine | Chlorine | Bromine |

| Planarity | Generally non-planar due to ortho substitution | Generally non-planar due to ortho substitution | Generally non-planar due to ortho substitution |

| Solubility | Low water solubility, high lipid solubility | Low water solubility, high lipid solubility | Low water solubility, high lipid solubility |

| Environmental Partitioning | Binds strongly to soil and sediment | Binds strongly to soil and sediment | Binds strongly to soil and sediment |

PCDEs, PCBs, and PBDEs are all recognized as persistent organic pollutants (POPs) because they resist degradation in the environment. illinois.edunih.gov Their chemical stability, a result of strong carbon-halogen bonds and the stable aromatic ring structure, leads to long environmental half-lives.

While all are persistent, subtle differences exist. The carbon-bromine (C-Br) bond in PBDEs is generally weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond in PCBs and PCDEs. nih.gov This suggests that PBDEs may be somewhat more prone to environmental degradation under certain conditions compared to their chlorinated counterparts. nih.gov

The mobility of these compounds is generally low in soil and water due to their strong affinity for particulate matter. epa.gov However, mobility in the atmosphere can be significant. epa.gov The degree of halogenation plays a key role; congeners with fewer halogen atoms tend to be more volatile and mobile, while highly halogenated congeners are more likely to remain adsorbed to sediments. epa.govnih.gov For instance, studies on PBDEs show that as the degree of bromination increases, the congeners partition more readily to sediments, which can then act as long-term sources of contamination. nih.gov This relationship is expected to hold true for PCDEs like this compound.

When organisms are exposed to these compounds, biotransformation can occur, primarily through the action of cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies on PBDEs and PCBs have shown that specific CYP isoforms, such as CYP2B6, are instrumental in their oxidative metabolism. nih.govnih.gov This process is a critical first step in detoxification and excretion.

The most common biotransformation pathway is hydroxylation, where a hydroxyl (-OH) group is added to the aromatic ring. nih.govnih.gov This creates hydroxylated metabolites (e.g., OH-PBDEs and OH-PCBs). Research on the PBDE congener BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), a structural analogue of this compound, has identified the formation of multiple monohydroxylated metabolites. nih.gov It is highly probable that this compound undergoes similar metabolic processes, resulting in various hydroxylated PCDEs (OH-PCDEs). In some cases, further degradation of the parent compound can lead to cleavage of the molecule, as seen in the formation of 4-chlorobenzoic acid from certain PCBs. nih.gov

Structure-Environmental Fate Relationships for this compound Congeners

The specific arrangement of chlorine atoms on the diphenyl ether backbone is a crucial determinant of the compound's environmental fate.

The number and position of chlorine atoms on the phenyl rings directly influence the susceptibility of a PCDE congener to microbial degradation. Research on the analogous PCBs demonstrates that both the rate of degradation and the specific ring that is attacked depend on the bacterial strain and the congener's chlorination pattern. researchgate.net

Key findings from PCB studies that are applicable to PCDEs include:

Degree of Chlorination: Generally, congeners with fewer chlorine atoms are degraded more rapidly than highly chlorinated ones. nih.gov

Substitution Pattern: The position of the chlorines is critical. For instance, the presence of unsubstituted carbon atoms, particularly at the para position, can make a phenyl ring more susceptible to initial oxidative attack by dioxygenase enzymes in aerobic bacteria. researchgate.net Anaerobic degradation often proceeds via reductive dechlorination, where chlorine atoms are removed. The susceptibility to this process is also position-dependent. asm.org

For this compound, the presence of an unsubstituted para position on one ring (position 4') and a meta position on the other (position 5) could be potential sites for initial enzymatic attack, influencing its degradation pathway and rate.

Table 2: Influence of PCB Chlorination Pattern on Bacterial Degradation (Illustrative Examples)

| PCB Congener | Chlorination Pattern | Degradation Characteristics |

| 4,4'-Dichlorobiphenyl | Symmetrically chlorinated, open ortho and meta positions | Subject to extensive degradation and mineralization by fungi like Phanerochaete chrysosporium. nih.gov |

| 2,3-Dichlorobiphenyl | Adjacent chlorines on one ring | Degraded by various bacterial strains, with attack preference depending on the strain. researchgate.net |

| 3,3',4,4'-Tetrachlorobiphenyl | Highly chlorinated, planar-like structure | Negligible mineralization observed in studies with Phanerochaete chrysosporium. nih.gov |

| 2,3,4,6-Tetrachlorobiphenyl | Asymmetrically chlorinated | Undergoes reductive dechlorination (removal of meta and para chlorines) under anaerobic conditions. asm.org |

The non-planar structure of many halogenated diphenyl ethers and biphenyls can lead to a form of stereoisomerism known as atropisomerism. This occurs when rotation around a single bond (in this case, the C-O ether bonds) is sufficiently hindered, leading to stable, non-superimposable mirror-image conformations (enantiomers).

The presence of a chlorine atom at the ortho position (position 2) in this compound hinders the free rotation of the phenyl rings, making the molecule chiral. Therefore, it exists as a pair of atropisomers.

Environmental and biological processes, particularly those mediated by enzymes, are often stereoselective. This means that one atropisomer may interact with an enzyme more readily than its mirror image. Consequently, atropselective degradation can occur, where one atropisomer is metabolized or degraded faster than the other. This differential degradation can lead to a shift in the enantiomeric ratio in environmental samples, with an enrichment of the more persistent atropisomer over time. While this phenomenon has been documented for certain PCBs and PBDEs, specific research into the atropselective fate of this compound is an area requiring further investigation.

Advanced Research Methodologies and Theoretical Frameworks

Multimedia Environmental Fate Modeling Approaches

Multimedia environmental fate models are crucial tools for understanding the transport, distribution, and persistence of chemicals like 2,3,4,4'-Tetrachlorodiphenyl ether in the environment. ontosight.ai These models mathematically simulate the processes that govern a chemical's behavior across various environmental compartments, including air, water, soil, and biota. up.pt

Predictive models for the environmental distribution of this compound are typically based on its physicochemical properties. While specific experimental data for this particular congener are scarce, models can utilize data from related PCDEs or other persistent organic pollutants (POPs). The fundamental components of these models include:

Partition Coefficients: Key parameters such as the octanol-water partition coefficient (Kow), octanol-air partition coefficient (Koa), and air-water partition coefficient (Kaw) are used to predict how the compound will partition between different environmental media.

Degradation Rates: The model incorporates abiotic and biotic degradation rates in various compartments. For this compound, photodegradation is a likely abiotic degradation pathway, especially in surface waters and the atmosphere. nih.gov Biotic degradation in soil and sediment is also a critical factor, though chlorinated compounds are often resistant to microbial breakdown. nih.govnih.gov

Transport Processes: The models account for atmospheric advection, deposition (wet and dry), and transport in water systems.

The validation of these models is a critical step and often involves comparing model predictions with available environmental monitoring data. nih.gov However, the lack of extensive monitoring data for this compound presents a significant challenge to model validation. Therefore, validation efforts may rely on data from more widely studied PCDEs or from laboratory-scale experiments that simulate environmental conditions.

Table 1: Key Inputs for Multimedia Environmental Fate Models

| Parameter | Description | Relevance for this compound |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | Influences transport properties. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the tendency to volatilize into the atmosphere. |

| Water Solubility | The maximum amount of a substance that will dissolve in a given amount of water at a specific temperature. | Affects its concentration in aquatic environments and bioavailability. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Indicates the potential for bioaccumulation in fatty tissues. |

| Henry's Law Constant | A measure of the tendency for a chemical to partition between air and water. | Governs the exchange between the atmosphere and water bodies. |

| Degradation Half-life | The time required for the concentration of a substance to decrease to half of its initial value. | Determines the persistence of the compound in different environmental compartments. |

This table is for illustrative purposes; specific, validated values for this compound may not be readily available.

Once a model is developed and, to the extent possible, validated, it can be used for scenario analysis and predictive simulations. These simulations can estimate the environmental concentrations of this compound under various emission scenarios and environmental conditions. For instance, models can predict the long-range transport potential of the compound, which is a key characteristic of many POPs. researchgate.net

Simulations can explore "what-if" scenarios, such as the impact of potential future regulations on environmental levels or the effect of climate change on the compound's distribution. These predictive studies are invaluable for risk assessment and for guiding environmental management strategies, even in the absence of comprehensive real-world data. nih.gov

In Vitro and In Silico Approaches to Biotransformation Prediction

Understanding the biotransformation of this compound is essential for assessing its bioaccumulation potential and toxicological profile. In vitro and in silico methods provide valuable insights into its metabolic fate without the need for extensive animal testing. researchgate.net

In vitro studies using cell cultures, particularly liver cells (hepatocytes) or their subcellular fractions (microsomes), are instrumental in elucidating the metabolic pathways of xenobiotics. nih.gov For this compound, these models can be used to:

Identify Metabolites: By incubating the compound with liver microsomes and analyzing the resulting mixture using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), potential metabolites can be identified. Hydroxylation is a common metabolic pathway for related compounds. nih.gov

Determine Metabolic Rates: The rate of disappearance of the parent compound and the formation of metabolites can be quantified to estimate the metabolic clearance.

Characterize Involved Enzymes: The specific cytochrome P450 (CYP) enzymes responsible for the metabolism can be identified using specific inhibitors or recombinant CYP enzymes.

While specific studies on this compound are limited, research on analogous compounds like polychlorinated biphenyls (PCBs) has shown that the position of chlorine atoms significantly influences the rate and products of metabolism. nih.gov

Computational chemistry, or in silico modeling, offers a powerful tool to predict the reactivity and metabolic fate of this compound. upf.edu Quantitative structure-activity relationship (QSAR) models can be developed to predict various endpoints based on the molecule's structure. upf.edu These models can be used to:

Predict Sites of Metabolism: Computational models can predict which parts of the molecule are most susceptible to enzymatic attack, such as hydroxylation or cleavage of the ether bond.

Estimate Reaction Rates: The rates of various degradation reactions, including photodegradation and metabolism, can be estimated. researchgate.net

Predict Toxicity: In silico models can predict the potential for the compound to cause various forms of toxicity. zenodo.org For instance, models can predict the likelihood of a compound being a skin irritant or a mutagen.

The accuracy of these in silico predictions depends heavily on the quality and size of the training datasets used to build the models. For emerging compounds of concern like this compound, the availability of specific data for model training can be a limitation.

Table 2: In Silico Prediction Tools and Their Applications

| Tool Type | Application for this compound | Example of Predicted Endpoint |

| QSAR Models | Predicting physicochemical properties, bioaccumulation, and toxicity. | Octanol-water partition coefficient (Kow), bioconcentration factor (BCF), potential for skin sensitization. |

| Metabolism Simulators | Predicting the likely metabolites formed through enzymatic reactions. | Identification of potential hydroxylated metabolites. |

| Toxicity Prediction Software | Screening for potential toxicological hazards. | Predictions for carcinogenicity, mutagenicity, and reproductive toxicity. |

This table provides a general overview of the capabilities of in silico tools.

Research on Regulatory Contexts and Environmental Monitoring Strategies

Given the characteristics of persistence and potential toxicity associated with chlorinated compounds, this compound falls into a category of substances that are of regulatory interest. While specific regulations for this congener may not exist, the regulatory frameworks for similar compounds, such as PCBs and other POPs, provide a relevant context. ontosight.aiontosight.ai

Research in this area focuses on:

Identifying Data Gaps: Determining the necessary data for a comprehensive risk assessment, which can then inform potential regulatory actions.

Developing Monitoring Strategies: Designing effective environmental monitoring programs to detect and quantify the presence of this compound and its degradation products in various environmental matrices. This includes the development of sensitive analytical methods.

Evaluating Regulatory Frameworks: Assessing the applicability of existing regulations, such as the Stockholm Convention on Persistent Organic Pollutants, to compounds like this compound.

The lack of widespread commercial use of this specific isomer may explain the limited regulatory attention it has received to date. However, as analytical techniques become more advanced, it may be detected as a byproduct or impurity in commercial mixtures of other chemicals, which could trigger regulatory scrutiny.

Scientific Basis for Environmental Monitoring Programs for Persistent Organic Pollutants

Environmental monitoring programs for persistent organic pollutants (POPs) like this compound are built on a strong scientific foundation that acknowledges their inherent characteristics: persistence, bioaccumulation, toxicity, and long-range environmental transport. The primary goal of these programs is to track the presence, levels, and trends of these substances in various environmental compartments to protect human health and the environment.

The scientific basis for monitoring rests on understanding the environmental fate and transport of these compounds. Due to their chemical stability and lipophilicity (tendency to dissolve in fats), POPs resist degradation and accumulate in the fatty tissues of living organisms. This leads to biomagnification, where concentrations increase at successively higher levels in the food chain. Monitoring programs are therefore designed to sample a range of environmental media to capture the distribution and movement of these pollutants.

Key Environmental Compartments for Monitoring:

Air: To assess long-range atmospheric transport.

Water: To determine levels in aquatic ecosystems and potential for contamination of drinking water sources.

Sediment: As a sink where POPs accumulate over time, providing a historical record of pollution.

Biota: Including fish, birds, and marine mammals, to measure bioaccumulation and biomagnification.

Human Tissues: Such as blood and breast milk, to evaluate human exposure levels.

The selection of specific sites for monitoring is also scientifically driven, often including background sites, rural areas, industrial and urban centers, and remote ecosystems like the Arctic, where POPs are known to accumulate due to global atmospheric and oceanic circulation patterns.

Methodological Developments for Regulatory Compliance Monitoring

Regulatory compliance monitoring for this compound, while not widely documented for this specific isomer, would rely on advanced analytical techniques developed for the broader class of PCDEs and other POPs. The objective of this monitoring is to ensure that any regulatory limits on the production, use, or release of this compound are being met.

The cornerstone of modern analytical methodology for these compounds is high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS). This technique offers the high selectivity and sensitivity required to detect and quantify trace levels of specific congeners in complex environmental matrices.

Typical Analytical Workflow for this compound:

Sample Collection: Gathering representative samples of air, water, soil, sediment, or biological tissues.

Extraction: Using solvent-based methods, such as Soxhlet or pressurized liquid extraction, to isolate the target analytes from the sample matrix.

Clean-up and Fractionation: Employing techniques like column chromatography with adsorbents such as silica (B1680970) gel or alumina (B75360) to remove interfering compounds.

Instrumental Analysis: Injecting the purified extract into a GC/MS system for separation and detection. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer identifies and quantifies them based on their unique mass-to-charge ratio.

Ecological Risk Assessment Frameworks and Methodological Advancements

Ecological risk assessment (ERA) is a systematic process to evaluate the potential adverse effects of human activities on the environment. For a chemical like this compound, the ERA framework would involve several key steps, as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Standard ERA Framework:

Problem Formulation: This initial stage defines the scope of the assessment, identifying the stressors (in this case, this compound), the ecosystems and organisms at risk, and the specific effects of concern.

Exposure Assessment: This step quantifies the contact of ecological receptors with the stressor. It involves measuring or modeling the concentration of the chemical in relevant environmental media and understanding the pathways through which organisms are exposed.

Effects Assessment (Hazard Assessment): This involves determining the inherent toxicity of the chemical. Ecotoxicological studies on representative aquatic and terrestrial organisms are conducted to determine endpoints such as the median lethal concentration (LC50), the no-observed-effect concentration (NOEC), and the predicted no-effect concentration (PNEC). The PNEC is a key value, representing the concentration below which harmful effects are unlikely to occur. wikipedia.orgnih.gov

Risk Characterization: In this final step, the results of the exposure and effects assessments are integrated to estimate the likelihood and magnitude of adverse effects. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the PNEC. An RQ greater than 1 suggests a potential for ecological risk.

Due to the lack of specific ecotoxicological data for this compound, a quantitative risk assessment for this compound cannot be definitively performed. However, based on the known toxicity of other PCDEs and chlorinated compounds, it is presumed to pose a risk to environmental health, warranting a precautionary approach.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on the Environmental Behavior and Fate of 2,3,4,4'-Tetrachlorodiphenyl Ether

Direct research on the environmental behavior and fate of this compound is exceptionally limited. However, by examining the characteristics of structurally similar compounds, such as other PCDEs and polychlorinated biphenyls (PCBs), a probable environmental profile can be synthesized.

Persistence and Transport: Like other POPs, this compound is expected to be resistant to degradation in the environment. nih.gov Its chemical structure, featuring a stable diphenyl ether core and multiple chlorine-carbon bonds, suggests a long environmental half-life. Halogenated hydrocarbons are known for their low water solubility and high lipid solubility, properties that contribute to their persistence and tendency to adsorb to soil and sediment particles. nih.gov These characteristics also facilitate their potential for long-range atmospheric transport, allowing them to be found in ecosystems far from their original sources. nih.gov

Bioaccumulation and Biomagnification: The lipophilic (fat-loving) nature of halogenated compounds like PCDEs means they are readily absorbed into the fatty tissues of living organisms, a process known as bioaccumulation. nih.govepa.gov As organisms are consumed by others higher up the food chain, the concentration of these chemicals increases at each trophic level. This process, termed biomagnification, can lead to dangerously high concentrations in top predators, even when levels in the surrounding environment are low. epa.govnih.gov It is highly probable that this compound undergoes both bioaccumulation and biomagnification, posing a potential risk to wildlife and humans. mdpi.com

Environmental Transformations: PCDEs in the environment can undergo transformation through various abiotic and biotic processes.

Abiotic Degradation: Photolysis (degradation by sunlight) is a potential pathway for the breakdown of PCDEs in aquatic environments and the atmosphere. This process may involve the reductive dechlorination of the molecule, where chlorine atoms are removed.

Biotic Degradation: Microbial degradation is a key process in the environmental fate of many organic pollutants. researchgate.net Bacteria and fungi may be capable of degrading PCDEs, although the rate of degradation is expected to be slow, particularly for more highly chlorinated congeners. nih.gov Biotransformation can also occur in higher organisms, where metabolic processes may convert PCDEs into other compounds, such as hydroxylated and methoxylated metabolites. nih.gov These transformation products can sometimes be more toxic than the parent compound.

Table 1: Inferred Environmental Characteristics of this compound Based on Related Compounds

| Property | Expected Characteristic | Rationale (Based on PCDEs/PCBs) |

| Persistence | High | Stable chemical structure, resistant to natural degradation processes. nih.gov |

| Mobility | Low in water; potential for long-range atmospheric transport | Low water solubility leads to partitioning into sediment; semi-volatile nature allows atmospheric movement. nih.gov |

| Bioaccumulation | High potential | Lipophilic nature causes accumulation in fatty tissues of organisms. epa.gov |

| Biomagnification | High potential | Concentration increases up the food chain due to dietary transfer. nih.govmdpi.com |

| Degradation | Slow | Abiotic (e.g., photolysis) and biotic (e.g., microbial) degradation are likely slow processes. nih.gov |

Identification of Key Knowledge Gaps in Environmental Processes and Transformations

Despite the probable environmental behavior outlined above, the lack of specific empirical data for this compound constitutes a significant knowledge gap. Relying on inferences from related compounds is not sufficient for a thorough risk assessment. The following are critical areas where data is absent:

Environmental Concentrations: There is a lack of monitoring data to establish the presence and concentration of this compound in various environmental compartments, including air, water, soil, and sediment.

Degradation Rates and Pathways: Quantitative data on the rates of abiotic (e.g., photolysis, hydrolysis) and biotic degradation are non-existent. The specific microorganisms capable of degrading this congener have not been identified, and its metabolic pathways in any organism are unknown.

Transformation Products: The specific chemical products formed from the degradation of this compound have not been identified. Without this knowledge, a complete assessment of the environmental risk is impossible, as these products may be persistent and toxic themselves.

Bioaccumulation and Biomagnification Factors: Empirical bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) have not been determined for this compound. nih.gov This data is essential to quantify its potential to accumulate in and be magnified by food webs.

Physicochemical Properties: Fundamental properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) specific to this congener need to be precisely measured to improve environmental fate models.

Priorities for Future Academic Research on Halogenated Diphenyl Ethers in the Environment

To address the identified knowledge gaps for this compound and the broader class of halogenated diphenyl ethers, a concerted research effort is required. The following priorities are proposed:

Congener-Specific Characterization: Future research must move beyond treating PCDEs as a single group and focus on congener-specific studies. This includes synthesizing analytical standards for individual congeners like this compound to enable accurate environmental monitoring and laboratory testing.

Environmental Fate and Transport Studies:

Conduct comprehensive monitoring programs to determine the global distribution and environmental levels of a wider range of PCDE congeners.

Perform laboratory studies to quantify the rates of key degradation processes (photolysis, microbial degradation) under various environmentally relevant conditions (e.g., different water chemistries, soil types).

Utilize advanced analytical techniques to identify the structures of transformation products and investigate their persistence and toxicity.

Ecotoxicology and Bioaccumulation Research:

Determine the bioaccumulation and biomagnification potential of specific PCDE congeners through controlled laboratory exposures and field studies of food webs.

Investigate the metabolic pathways of PCDEs in a range of organisms to understand how these compounds are processed and whether the resulting metabolites pose a greater risk.

Development of Predictive Models: Enhance computational models to more accurately predict the environmental fate and behavior of halogenated diphenyl ethers based on their chemical structure. This requires robust empirical data for model calibration and validation. Addressing these research priorities will provide the necessary scientific foundation for assessing the environmental risks posed by this compound and other halogenated diphenyl ethers, ultimately informing better environmental management and regulation. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 2,3,4,4'-Tetrachlorodiphenyl ether in environmental or biological samples?

- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). For improved accuracy, employ isotopically labeled surrogates (e.g., fluorinated analogs like FBDE-4001S or FBDE-4003S) to correct for matrix effects and recovery losses during extraction . Liquid-liquid extraction with solvents such as dichloromethane or hexane is recommended for sample preparation, followed by cleanup using silica gel columns to remove interfering compounds .

Q. How can researchers determine the environmental fate of this compound using physicochemical properties?

- Key Parameters :

- Henry’s Law Constant : (estimated for PCDE-47, structurally similar to PCDE-66) .

- Melting Point : Oil (non-crystalline) at standard conditions .

- Boiling Point : (calculated via Le Bas method) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

- Use fume hoods, gloves, and protective eyewear to avoid dermal/ocular exposure.

- Avoid prolonged storage due to potential degradation into more hazardous byproducts .

- Dispose of waste via certified hazardous waste handlers compliant with federal and local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound, particularly regarding aryl hydrocarbon (Ah) receptor activation?

- Approach :

- Conduct in vitro assays (e.g., luciferase reporter gene assays) using mammalian cell lines (e.g., HepG2) to measure Ah receptor agonism/antagonism .

- Compare results with structurally related compounds like 3,3',4,4'-Tetrachlorobiphenyl (PCB-77), which has a known TEF of 0.01, to contextualize potency .

- Validate findings using in vivo models (e.g., zebrafish embryos) to assess developmental toxicity and CYP1A induction .

Q. What experimental strategies are effective for synthesizing this compound derivatives with controlled substitution patterns?

- Synthesis Design :

- Adapt the Hoesch reaction, which employs ZnCl₂ and HCl as catalysts in diethyl ether, to introduce chlorophenol moieties at specific positions .

- Optimize reaction conditions (e.g., molar ratios, temperature) via orthogonal testing to achieve >90% yield and >98% purity .

Q. How should researchers address uncertainties in applying Toxic Equivalency Factors (TEFs) to this compound in risk assessment?

- Critical Considerations :

- TEFs for chlorinated diphenyl ethers are not standardized. Use coplanar PCB TEFs (e.g., 0.01 for PCB-77) as provisional benchmarks but validate with species-specific data .

- Account for antagonistic interactions in mixtures (e.g., with PCBs or dioxins) that may overestimate toxicity if additive models are assumed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.